REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.Cl[C:12]1[N:17]=[CH:16][C:15]([CH2:18][CH3:19])=[CH:14][N:13]=1.C(N(C(C)C)C(C)C)C>O1CCCC1.ClCCl>[CH2:18]([C:15]1[CH:14]=[N:13][C:12]([N:8]2[CH2:9][CH2:10][C:5]3([O:4][CH2:3][CH2:2][O:1]3)[CH2:6][CH2:7]2)=[N:17][CH:16]=1)[CH3:19]
|
Name
|
|
Quantity
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11.08 mL
|
Type
|
reactant
|
Smiles
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O1CCOC12CCNCC2
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Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=N1)CC
|
Name
|
|
Quantity
|
15.5 mL
|
Type
|
reactant
|
Smiles
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C(C)N(C(C)C)C(C)C
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Name
|
|
Quantity
|
60 mL
|
Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
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ClCCl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
is heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 30 min
|
Duration
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30 min
|
Type
|
WASH
|
Details
|
washed with 0.1 M citric acid and brine
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=NC(=NC1)N1CCC2(OCCO2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |